molecular formula C18H32O3 B1237953 9,10-Epoxy-12-octadecenoic acid CAS No. 65167-83-1

9,10-Epoxy-12-octadecenoic acid

Cat. No. B1237953
CAS RN: 65167-83-1
M. Wt: 296.4 g/mol
InChI Key: FBUKMFOXMZRGRB-JXMROGBWSA-N
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Description

9,10-Epoxy-12-octadecenoic acid, also known as EOA, is a metabolite of linoleic acid . It has a molecular formula of C18H32O3 and an average mass of 296.445 Da . It is also known by other names such as 2-Oxiraneoctanoic acid, 3-[(2E)-2-octen-1-yl]-, and (+)-CORONARIC ACID .


Molecular Structure Analysis

The molecular structure of 9,10-Epoxy-12-octadecenoic acid consists of a long carbon chain with an epoxy group at the 9,10 position and a carboxylic acid group at the 12 position . The exact structure can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9,10-Epoxy-12-octadecenoic acid include a molecular formula of C18H32O3, an average mass of 296.445 Da, and a monoisotopic mass of 296.235138 Da .

Scientific Research Applications

Biochemical Interactions and Metabolic Pathways

  • Conversion in Biological Systems : 9,10-Epoxy-12-octadecenoic acid (EOA) is a product of linoleic acid metabolism. Research demonstrates its conversion to various compounds, such as hydroxy, keto, and trihydroxy fatty acids, in biological systems like platelets, aorta, and lung. This indicates its involvement in significant metabolic pathways (Dix & Marnett, 1985).

Effects on Cardiac Function

  • Influence on Cardiac Sodium Current : EOA has been shown to cause cardiac arrest in dogs. Its interaction with cardiac Na+ current in rat ventricular myocytes suggests a potential role in modulating cardiac functions (Harrell & Stimers, 2002).

Chemical Transformations and Analysis

  • Chemical Characterization : Studies have analyzed the formation and properties of EOA and related compounds. This includes insights into their stereochemistry and structural analysis, essential for understanding their biological and industrial applications (Hamberg & Gotthammar, 1973; Gardner & Selke, 1984).

Industrial Applications

  • Epoxidation for Industrial Use : EOA derivatives, due to their epoxy groups, are suitable for industrial applications such as in alkyd resins, coatings, and lubricants. Optimization of epoxidation processes, especially for industrial-scale applications, is an area of research interest (Lye, Salih, & Salimon, 2020).

Subcellular Localization and Biological Significance

  • Localization in Biological Systems : EOA, also known as Leukotoxin, has been identified in polymorphonuclear leukocytes and implicated in inflammatory responses. Its subcellular localization in rat lungs suggests a role in immune and inflammatory processes (Takatori et al., 1995).

Interaction with Amino Acids

  • Reactivity with Amino Acids : EOA's interaction with amino acids, like lysine, demonstrates its potential involvement in protein modifications and lipid oxidation pathways, which could be significant in understanding various biological processes and diseases (Lederer, Schuler, & Ohmenhäuser, 1999).

Future Directions

The future directions for research on 9,10-Epoxy-12-octadecenoic acid could involve further investigation into its mechanism of action, particularly its effects on cardiac sodium current . Additionally, more research could be conducted to better understand its role in the metabolism of linoleic acid and its potential effects on human health.

properties

IUPAC Name

8-[3-[(E)-oct-2-enyl]oxiran-2-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKMFOXMZRGRB-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CC1C(O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Epoxy-12-octadecenoic acid

CAS RN

65167-83-1
Record name 9,10-Epoxy-12-octadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065167831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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